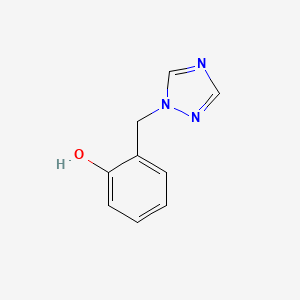

2-(1H-1,2,4-triazol-1-ylmethyl)phenol

Description

Significance of the 1,2,4-Triazole (B32235) Moiety in Contemporary Heterocyclic Chemistry

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds. ijprajournal.comjaper.innih.gov Its significance stems from its unique structural and electronic properties, which allow it to act as a versatile pharmacophore capable of engaging in various biological interactions. nih.gov The name "triazole" was first introduced by Bladin in 1885 to describe the carbon-nitrogen ring system with the molecular formula C2H3N3. frontiersin.org

The 1,2,4-triazole moiety is a key component in numerous clinically used drugs, demonstrating a broad spectrum of pharmacological activities. japer.innih.gov These activities are attributed to the triazole ring's ability to participate in hydrogen bonding, dipole-dipole interactions, and coordination with metal ions within biological systems. researchgate.net The development of triazole chemistry has been particularly impactful in the field of antifungal agents. nih.govresearchgate.netchemijournal.com For instance, the discovery of the antifungal properties of azole derivatives in 1944 paved the way for the development of widely used drugs like fluconazole (B54011) and itraconazole. nih.gov

Beyond its antifungal prowess, the 1,2,4-triazole nucleus is integral to compounds with antibacterial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and antitubercular activities. ijprajournal.comglobalresearchonline.netjetir.org In the realm of agriculture, 1,2,4-triazole derivatives are utilized as fungicides, herbicides, and plant growth regulators. rjptonline.org The structural versatility of the triazole ring allows for the synthesis of a vast library of derivatives, making it a privileged scaffold in the ongoing quest for novel therapeutic and agrochemical agents. japer.in

Table 1: Diverse Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Examples of 1,2,4-Triazole Containing Compounds/Derivatives |

|---|---|

| Antifungal | Fluconazole, Itraconazole, Voriconazole, Posaconazole nih.govresearchgate.netchemijournal.comnih.gov |

| Antibacterial | Various Schiff bases and fused heterocyclic systems ijprajournal.comglobalresearchonline.netnih.gov |

| Anticancer | Compounds targeting tubulin polymerization and various cancer cell lines japer.innih.gov |

| Antiviral | Ribavirin, other derivatives showing activity against HIV chemijournal.comnih.gov |

| Anti-inflammatory | Various substituted triazoles ijprajournal.comnih.gov |

| Anticonvulsant | Substituted phenyl-1,2,4-triazoles japer.in |

| Antitubercular | Various derivatives showing activity against Mycobacterium tuberculosis ijprajournal.com |

| Agricultural | Fungicides, Herbicides, Plant Growth Regulators rjptonline.org |

Role of the Phenol (B47542) Scaffold in the Design of Bioactive Compounds

The phenol scaffold, characterized by a hydroxyl group directly attached to an aromatic ring, is a fundamental structural motif in a vast number of natural and synthetic bioactive compounds. Phenolic compounds are widespread in plants and are known for their diverse biological activities, which are largely attributed to the antioxidant properties of the hydroxyl group and its ability to participate in hydrogen bonding.

The phenol moiety is a key feature in many pharmaceuticals and is considered a privileged structure in medicinal chemistry. Its derivatives have been reported to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. mdpi.com For instance, the hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

Table 2: Pharmacological Properties of Phenol Derivatives

| Pharmacological Property | Examples and Mechanisms |

|---|---|

| Antimicrobial | Found in various natural and synthetic compounds; disrupts microbial cell membranes and inhibits enzymes. mdpi.com |

| Anti-inflammatory | Can scavenge free radicals and modulate inflammatory pathways. |

| Anticancer | Induces apoptosis and inhibits cancer cell proliferation through various mechanisms. |

| Antioxidant | The hydroxyl group can donate a hydrogen atom to neutralize free radicals. |

Historical Context and Evolution of Research on Triazole-Substituted Phenols

The journey of triazole-substituted phenols in academic research is an extension of the rich history of their parent moieties. The formal naming of triazole by Bladin in 1885 marked the beginning of extensive exploration into this class of heterocycles. frontiersin.org A significant milestone was the discovery of the antifungal activity of azole derivatives in 1944, which laid the groundwork for the development of azole-based antifungal drugs. nih.gov

In the 1960s, the Janssen Group's discovery of the first compounds in this class further propelled research into their therapeutic potential. researchgate.netbohrium.com The subsequent decades saw a surge in the synthesis and evaluation of a multitude of 1,2,4-triazole derivatives, revealing their broad spectrum of biological activities. ijprajournal.comjaper.in

The strategic combination of the 1,2,4-triazole ring with a phenol scaffold emerged from the understanding that hybrid molecules could exhibit enhanced or novel biological properties. Researchers began to synthesize and investigate triazole-substituted phenols, particularly for their potential as antifungal and antibacterial agents. mdpi.comresearchgate.net Early studies in this area often focused on creating analogs of existing drugs to improve their efficacy or overcome resistance.

More recent research has expanded to explore a wider range of biological activities for these compounds, including anticancer and anti-inflammatory effects. The development of modern synthetic methodologies, such as click chemistry, has facilitated the creation of diverse libraries of triazole-substituted phenols for high-throughput screening. chemijournal.com The ongoing research in this field continues to be driven by the need for new and effective therapeutic agents to combat a variety of diseases. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)phenol |

InChI |

InChI=1S/C9H9N3O/c13-9-4-2-1-3-8(9)5-12-7-10-6-11-12/h1-4,6-7,13H,5H2 |

InChI Key |

CHJKPKZVPNPXEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC=N2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1h 1,2,4 Triazol 1 Ylmethyl Phenol

Established Synthetic Pathways to 2-(1H-1,2,4-triazol-1-ylmethyl)phenol and its Analogues

The formation of the key N-C bond linking the triazole and phenol (B47542) moieties is a central challenge addressed by several synthetic approaches, ranging from traditional thermal methods to modern energy-efficient protocols.

Conventional methods for the synthesis of this compound and its analogues typically rely on well-established named reactions for the formation of the 1,2,4-triazole (B32235) ring, followed by or concurrent with its attachment to the phenolic backbone. One direct and convenient route involves the alkylation of phenols with 1-hydroxymethyl-1,2,4-triazole, which provides the target compounds in good yields. researchgate.net

Alternatively, the 1,2,4-triazole ring itself can be constructed using classic condensation reactions. The Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, and the Einhorn–Brunner reaction, the condensation of a hydrazine (B178648) with a diacylamine, are foundational methods for synthesizing the 1,2,4-triazole core. scispace.comresearchgate.net Once the triazole is formed, it can be linked to the phenol. A common strategy involves the reaction of a haloalkylphenol (e.g., 2-(chloromethyl)phenol) with the sodium salt of 1,2,4-triazole in a nucleophilic substitution reaction.

Table 1: Summary of Conventional Synthetic Routes

| Method | Description | Key Reactants |

|---|---|---|

| Direct Alkylation | Phenol is directly alkylated using a pre-formed triazole reagent. researchgate.net | Phenol, 1-Hydroxymethyl-1,2,4-triazole |

| Nucleophilic Substitution | The sodium salt of 1,2,4-triazole displaces a halide on a benzyl (B1604629) halide. | 2-(Halomethyl)phenol, Sodium 1,2,4-triazolide |

| Pellizzari Reaction Based | Construction of the triazole ring from an amide and acyl hydrazide, followed by linkage. scispace.comresearchgate.net | Amides, Acyl hydrazides |

| Einhorn-Brunner Based | Formation of the triazole ring from a hydrazine and a diacylamine, followed by linkage. scispace.com | Hydrazines, Diacylamines |

The application of microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and the synthesis of 1,2,4-triazole derivatives is no exception. scielo.org.za Microwave-assisted protocols offer significant advantages over conventional heating, including dramatically reduced reaction times, improved product yields, and alignment with the principles of green chemistry. researchgate.netnih.gov For instance, syntheses of related 1,2,4-triazole derivatives that require many hours under conventional reflux can be completed in mere minutes with microwave heating, with yields sometimes reaching as high as 96%. nih.gov This efficiency is attributed to the rapid, uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side products.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,2,4-Triazole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., >4-27 hours) | Minutes (e.g., 1-30 minutes) | nih.gov |

| Product Yield | Moderate to Good | Good to Excellent (e.g., up to 96%) | nih.gov |

| Energy Consumption | High | Low | scielo.org.za |

It is crucial to distinguish that the most widely recognized "click chemistry" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), selectively produces 1,2,3-triazole isomers. nih.govmdpi.commdpi.com Therefore, CuAAC is not a direct method for synthesizing the 1,2,4-triazole core of the target compound.

However, the principles of click chemistry can be effectively applied for the derivatization of a pre-synthesized this compound molecule. This strategy involves introducing a reactive "handle," such as an azide (B81097) or a terminal alkyne, onto the triazole-phenol scaffold. For example, the hydroxyl group of the phenol could be etherified with propargyl bromide to install an alkyne handle. This modified molecule can then undergo a CuAAC reaction with a wide variety of azide-containing compounds to generate a library of more complex derivatives, effectively "clicking" new functionalities onto the original structure. researchgate.net

Beyond CuAAC, other reactions that fall under the "click" umbrella, such as thiol-epoxy reactions, have been utilized with 1,2,4-triazole derivatives, further expanding the toolkit for their derivatization. mdpi.com

Functional Group Interconversions and Derivatization Strategies

Once the this compound core is synthesized, its functional groups—the phenol, the triazole ring, and the methylene (B1212753) bridge—offer sites for further chemical modification.

The reactivity of this compound towards oxidation and reduction is dictated by its constituent functional groups.

Oxidative Transformations: The phenolic hydroxyl group is susceptible to oxidation. Depending on the reagent and reaction conditions, it can be oxidized to form corresponding quinone-type structures. The benzylic methylene bridge could also be a site for oxidation to a carbonyl group under specific oxidative conditions, though this would compete with oxidation at the electron-rich phenol ring.

Reductive Transformations: The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to reduction under mild conditions. However, related heterocyclic systems demonstrate that functional groups attached to the triazole ring can be selectively reduced. For example, studies on β-keto-1,2,4-triazoles have shown that the ketone can be cleanly reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄) without affecting the integrity of the triazole ring. bg.ac.rs This indicates that if a reducible functional group were present on the scaffold, it could likely be transformed while preserving the core structure.

The C-N bond connecting the methylene bridge to the triazole ring is generally stable, making direct nucleophilic substitution at the benzylic carbon to displace the triazole ring a challenging transformation. Such a reaction is not commonly reported for the fully formed molecule.

Instead, achieving formal substitution at this position typically involves modifying the initial synthetic pathway. For instance, starting with a precursor like 2-(bromomethyl)phenol (B1590775) allows for reaction with a wide array of nucleophiles. While the reaction with 1,2,4-triazole yields the title compound, using other nucleophiles such as thiols, amines, or cyanides would lead to a diverse set of analogues with different groups attached to the methylene bridge. Therefore, derivatization via nucleophilic substitution is primarily a function of synthetic design rather than a post-synthetic modification of this compound itself.

Synthesis of Schiff Base Derivatives Containing the Triazole-Phenol Scaffold

There is no specific information in the scientific literature detailing the use of This compound as a precursor for the synthesis of Schiff base derivatives.

Typically, Schiff bases are synthesized via the condensation reaction of a primary amine with an aldehyde or ketone. In the context of triazole-phenol scaffolds, this often involves reacting an amino-substituted triazole with a hydroxy-substituted benzaldehyde (B42025) (e.g., salicylaldehyde). For instance, studies describe the synthesis of Schiff bases from precursors like 4-amino-1,2,4-triazole (B31798) and 2-hydroxybenzaldehyde. pnrjournal.com However, these synthetic routes produce compounds with an imine (-CH=N-) linkage, such as 2-(((4H-1,2,4-triazol-4-yl)imino)methyl)phenol, which is structurally different from derivatives that would originate from This compound .

Coordination Chemistry and Metal Complexation Studies

No dedicated studies on the synthesis and characterization of transition metal ion complexes using This compound as a ligand were found in the reviewed literature.

Research in this area has focused on related triazole-phenol ligands. For example, the coordination chemistry of 2-{[(4H-1,2,4-triazol-4-yl)imino]-methyl}phenol (a Schiff base isomer) with copper(II) and zinc(II) has been investigated. researchgate.net In these complexes, the ligand coordinates to the metal center through the phenolic oxygen, the imine nitrogen, and a nitrogen atom from the triazole ring. The resulting complexes, such as mononuclear [CuL₂] and polymeric [ZnL₂]n, exhibit distinct geometries and supramolecular structures. researchgate.net Without experimental data, the coordination behavior of This compound can only be hypothesized based on its structural features, but cannot be stated with certainty.

While there are no papers that specifically discuss ligand design principles for the This compound moiety, general principles can be inferred from its structure.

A ligand incorporating this moiety would be a potential bidentate or tridentate chelator. The key donor atoms available for coordination with a metal ion are:

The oxygen atom of the phenolic hydroxyl group.

The nitrogen atoms at the 2- and 4-positions of the 1,2,4-triazole ring.

The methylene (-CH₂-) bridge provides flexibility, allowing the phenol and triazole rings to orient themselves to form a stable chelate ring with a metal center. The specific coordination mode (e.g., which triazole nitrogen participates) would depend on the metal ion's size, charge, and preferred coordination geometry, as well as the reaction conditions. The N-1 substitution of the triazole ring sterically hinders the N-1 and N-2 atoms to some extent, suggesting that the N-4 atom might be a more likely coordination site.

No studies detailing the chelation of the uranyl ion (UO₂²⁺) with This compound have been reported.

Research on uranyl chelation by triazole-containing ligands has explored more complex molecular architectures. For example, ligands such as 3-(2-Hydroxyphenyl)-5-(2-pyridinyl)-1,2,4-triazoles have been synthesized and their interaction with the uranyl ion has been studied. researchgate.netuniv.kiev.ua In these systems, the uranyl ion forms mononuclear complexes, with bonding occurring through the phenol oxygen and N-4 nitrogens of the triazole cycles. researchgate.netuniv.kiev.ua These ligands are structurally more complex than This compound , and their chelation behavior cannot be directly extrapolated to predict its interaction with the uranyl ion.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-Ray Diffraction Analysis

Detailed crystallographic data, including the crystal system, space group, precise bond lengths, bond angles, and torsion angles for 2-(1H-1,2,4-triazol-1-ylmethyl)phenol, are not available in published literature. Consequently, a definitive analysis of its three-dimensional structure and the specific intermolecular interactions, such as hydrogen bonding and π-π stacking that govern its crystal packing, cannot be provided at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, specific and detailed experimental ¹H and ¹³C NMR data for this compound, including chemical shifts (δ), multiplicities, and coupling constants (J), have not been reported in the searched scientific databases. This information is essential for the definitive assignment and interpretation of the proton and carbon environments within the molecule.

While general principles of NMR spectroscopy can predict approximate chemical shifts for the protons and carbons in the phenol (B47542) and triazole rings, as well as the methylene (B1212753) bridge, the lack of specific experimental data prevents a detailed and accurate spectral assignment and interpretation as required.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely employed to investigate the properties of triazole derivatives.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to find the minimum energy conformation.

For a molecule like 2-(1H-1,2,4-triazol-1-ylmethyl)phenol, with flexible bonds, a conformational analysis is crucial. This involves exploring the potential energy surface by rotating the single bonds connecting the phenol (B47542) and triazole rings to the central methylene (B1212753) bridge. Such studies on similar bi-heterocyclic systems have revealed multiple stable conformers with small energy differences. The relative energies of these conformers determine their population at a given temperature. For instance, in a study of bi-1,2,3-triazole, fourteen stable conformers were identified, highlighting the conformational complexity of such molecules.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations on Analogous Compounds

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (phenol) | 1.36 Å |

| C-N (methylene-triazole) | 1.48 Å | |

| N-N (triazole) | 1.38 Å | |

| Bond Angle | C-C-O (phenol) | 119° |

| C-N-C (methylene bridge) | 112° | |

| Dihedral Angle | Phenol-Methylene-Triazole | ~30-60° |

Note: This table is illustrative and based on typical values from DFT calculations on similar molecules. Actual values would require a specific calculation for this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. libretexts.orgwikipedia.orgyoutube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

In studies of similar triazole derivatives, the HOMO is often localized on the electron-rich phenol ring, while the LUMO is distributed over the triazole ring. researchgate.net This suggests that the phenolic part of the molecule is the likely site for electrophilic attack, while the triazole moiety is more susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for a Generic Triazole Derivative

| Parameter | Energy (eV) |

| HOMO | -5.61 |

| LUMO | -1.74 |

| Energy Gap (ΔE) | 3.87 |

Source: Adapted from data on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone. orientjchem.org

Molecular Electrostatic Potential (MEP) Surfaces: MEP maps provide a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net These maps are useful for identifying regions that are prone to electrophilic or nucleophilic attack. In a typical MEP map of a phenol-triazole compound, negative potential (red/yellow) is observed around the electronegative nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic attack. Positive potential (blue) is generally found around the hydrogen atoms.

DFT calculations can accurately predict various spectroscopic properties, including NMR chemical shifts. orientjchem.orgnih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By comparing the calculated chemical shifts with experimental data, the accuracy of the computational model can be validated, and assignments of ambiguous signals in the experimental spectrum can be confirmed. For related triazole derivatives, a good correlation between calculated and experimental 1H and 13C NMR chemical shifts has been demonstrated. epstem.net

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Triazole Derivative

| Atom | Experimental (ppm) | Calculated (ppm) |

| C1 | 155.2 | 156.8 |

| C2 | 115.9 | 117.1 |

| C3 | 130.5 | 131.3 |

| C4 | 122.7 | 123.9 |

| C5 | 129.8 | 130.6 |

| C6 | 121.4 | 122.5 |

Source: Adapted from data on a quinolone-triazole derivative. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net While no specific QSAR studies on this compound were found, numerous studies on other triazole derivatives have been published. nih.govfrontiersin.org

These studies typically involve calculating a range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical. DFT-derived descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, are often crucial in developing robust QSAR models. nih.gov For a series of quinolone-triazole derivatives, descriptors like partial atomic charges on specific atoms and the HOMO-LUMO energy gap were found to be highly correlated with antibacterial activity. nih.gov A similar approach could be applied to this compound and its analogues to predict their potential biological activities.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry is also instrumental in elucidating reaction mechanisms. For the synthesis of this compound, which likely involves the N-alkylation of 1,2,4-triazole (B32235) with a derivative of cresol, DFT calculations can be used to model the reaction pathway.

Theoretical studies on the N-alkylation of NH-1,2,3-triazoles have shown that the regioselectivity of the reaction can be controlled by electronic and steric factors. researchgate.netorganic-chemistry.org DFT calculations can be used to determine the activation energies for the formation of different isomers, thereby predicting the most likely product. For the protonation of 1,2,4-triazole, DFT calculations have been used to determine the preferred site of protonation, with the N4 position being identified as the most favorable. dnu.dp.ua This type of analysis can provide valuable insights into the reactivity of the triazole ring in this compound. Furthermore, theoretical studies on the alkylation of phenols can shed light on the reactivity of the phenolic component of the molecule. researchgate.net

Mechanistic Investigations of Biological Activities

Antimicrobial Activity Mechanisms

The antimicrobial mechanisms of many 1,2,4-triazole (B32235) derivatives have been well-documented. nih.govnih.gov These compounds are known to exhibit a wide range of activities against various fungal and bacterial pathogens. However, specific studies focused on the antimicrobial mechanisms of 2-(1H-1,2,4-triazol-1-ylmethyl)phenol are not readily found in scientific literature.

The antifungal action of triazole-based compounds is a significant area of research, with many commercially available antifungal drugs belonging to this class. researchgate.net

The primary and most well-understood antifungal mechanism for azole compounds, including the 1,2,4-triazole class, is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity and fluidity of fungal cell membranes. By binding to the heme iron atom in the active site of CYP51, azoles disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth. nih.gov

While this is the established mechanism for many triazole antifungals, specific research data confirming and detailing the interaction and inhibitory activity of this compound with fungal CYP51 is not available in the provided search results. Consequently, no data tables on its specific inhibitory concentrations (IC₅₀) or binding affinities can be presented.

Beyond CYP51 inhibition, some studies on novel triazole derivatives have explored other potential fungal cellular targets to overcome drug resistance. However, there is no specific information available from the search results regarding mechanistic studies on other fungal cellular targets for this compound.

While the antifungal properties of triazoles are more prominent, various derivatives have also been investigated for their antibacterial potential. nih.gov

Research on some 1,2,4-triazole derivatives has pointed to the inhibition of essential bacterial enzymes as a potential antibacterial mechanism. For instance, molecular docking studies on certain new 1H-1,2,4-triazolyl derivatives have suggested the inhibition of the MurB enzyme, which is involved in peptidoglycan biosynthesis in E. coli. bg.ac.rsresearchgate.net Other studies on different triazole scaffolds have identified bacterial tyrosinase as a possible target. nih.gov

Despite these findings for related compounds, specific research identifying which, if any, bacterial enzymes are inhibited by this compound has not been found. Therefore, no detailed findings or data tables on its enzyme inhibitory activity can be provided. A study on the similar compound, (E)-2-((1-H-1,2,4-triazol-3-ylimino)methyl)phenol, demonstrated antibacterial effects against several pathogenic bacteria, but the specific mechanism of action was not detailed. irphouse.com

Disruption of the bacterial cell membrane or wall is another common mechanism of action for antimicrobial compounds. The phenol (B47542) group present in this compound could theoretically contribute to membrane-disrupting activities, as phenolic compounds are known to impact cell membrane integrity. nih.govnih.gov However, no scientific studies were found that specifically investigate whether this compound acts via this mechanism.

Anthelmintic Activity: Molecular Targets and Pathways

The potential of 1,2,4-triazole derivatives as anthelmintic agents has been recognized, with some studies demonstrating efficacy against various helminths. nih.govnih.govresearchgate.netorientjchem.org The proposed mechanisms often involve the disruption of vital cellular processes in the parasites. However, specific mechanistic studies on the anthelmintic activity of this compound are not extensively documented. The precise molecular targets and the specific biochemical pathways that this compound may modulate within helminths have not been elucidated in the available research. General studies on related triazole compounds suggest that potential mechanisms could involve interference with microtubule synthesis or energy metabolism, but these have not been confirmed for this compound. nih.gov

Enzyme Inhibition Mechanisms

Mechanism of Cytochrome P450 Enzyme Inhibition

Mechanistic Basis of Steroid Sulfatase (STS) Inhibition

Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of steroid hormones and is considered a significant target in the treatment of hormone-dependent cancers. nih.govnih.govacs.org Research has been conducted on various triazole derivatives as potential STS inhibitors. nih.govnih.govacs.orgsemanticscholar.org For instance, sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have been developed and shown to be potent STS inhibitors. nih.govnih.govacs.org However, there is a lack of specific research into the mechanistic basis of STS inhibition by this compound. It is therefore unknown whether this specific compound can bind to and inhibit the STS enzyme, and what structural features would be critical for such an interaction.

Inhibition Kinetics and Binding Modes for α-Glycosidase

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.govrsc.org The 1,2,3-triazole scaffold has been incorporated into molecules designed as α-glucosidase inhibitors. nih.govresearchgate.net Kinetic studies of these inhibitors can reveal their mode of action, such as competitive, non-competitive, or uncompetitive inhibition. nih.govresearchgate.netrsc.org Molecular docking studies can further elucidate the binding modes within the enzyme's active site. nih.govresearchgate.netnih.gov However, for this compound, specific data on its α-glucosidase inhibition kinetics and binding interactions are not available in the scientific literature.

Cyclooxygenase (COX) Isoenzyme Selectivity and Inhibitory Action

Cyclooxygenase (COX) exists in at least two isoforms, COX-1 and COX-2, which are key enzymes in the inflammatory pathway. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netmedcentral.com The development of selective COX-2 inhibitors has been a major goal in the design of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govmedcentral.com Various 1,2,4-triazole derivatives have been investigated for their COX inhibitory activity and selectivity. nih.govnih.govresearchgate.netresearchgate.net These studies often involve in vitro assays to determine the IC50 values for each isoenzyme and calculate a selectivity index. nih.gov Despite the interest in this area, there is no specific information available regarding the inhibitory action and isoenzyme selectivity of this compound against COX-1 and COX-2.

Carbonic Anhydrase-II Inhibition: Structural Determinants

Carbonic anhydrase II (CA-II) is a zinc-containing metalloenzyme involved in numerous physiological processes. nih.govmdpi.comresearchgate.netresearchgate.netsemanticscholar.org The inhibition of this enzyme has therapeutic applications. The structural determinants for the inhibition of CA-II often involve a zinc-binding group and other interactions with the enzyme's active site residues. nih.govmdpi.com While some triazole-containing compounds have been explored as carbonic anhydrase inhibitors, detailed structural studies on how this compound interacts with and inhibits Carbonic Anhydrase-II are not present in the available literature. Therefore, the key structural features of this specific compound that would contribute to CA-II inhibition remain unknown.

Interactions with Biological Macromolecules (Beyond Direct Enzyme Inhibition)

Protein Binding Studies (e.g., Interaction with Bovine Serum Albumin)

The interaction of small molecules with serum albumins, such as Bovine Serum Albumin (BSA) and its human counterpart (HSA), is a critical factor in determining their pharmacokinetic profile, including distribution and bioavailability. researchgate.net While specific binding studies for this compound are not available, the interaction of various triazole-containing compounds with BSA has been investigated, providing insight into the likely binding behavior of this scaffold.

These studies commonly employ fluorescence spectroscopy to monitor the quenching of intrinsic tryptophan fluorescence in BSA upon binding of the compound. researchgate.netnih.gov The binding constants (Kₐ or Kₑ) derived from these experiments indicate the affinity of the interaction. For instance, a study on coumarin-triazole analogs reported binding constants with BSA in the order of 10⁴ L·mol⁻¹, indicating a moderate and effective binding affinity. nih.gov Another investigation on novel sulfonated zinc-triazine complexes found binding constants with BSA ranging from 12.30 x 10⁴ M⁻¹ to 16.84 x 10⁴ M⁻¹, suggesting strong potential for distribution via albumins. nih.gov

The binding is typically driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. nih.gov Molecular docking studies on other triazole derivatives have shown that the triazole ring and associated aromatic systems can fit into the hydrophobic pockets of BSA, primarily in Sudlow's sites I and II, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. researchgate.netnih.gov

Table 2: BSA Binding Parameters for Structurally Related Triazole Derivatives

| Compound Type | Binding Constant (Kₐ or Kₑ) | Primary Interaction Forces | Reference |

|---|---|---|---|

| Coumarin-Triazole Analogs | ~10⁴ L·mol⁻¹ | Not specified | nih.gov |

| Sulfonated Zinc-Triazine Complex 1 | 12.30 x 10⁴ M⁻¹ | Not specified | nih.gov |

| Sulfonated Zinc-Triazine Complex 2 | 16.84 x 10⁴ M⁻¹ | Not specified | nih.gov |

Mechanistic Interactions with Nucleic Acids (e.g., DNA/RNA binding)

The ability of small molecules to interact with nucleic acids is the basis for the mechanism of action of many therapeutic agents. acs.org The 1,2,4-triazole scaffold is a component of various compounds that have been shown to interfere with DNA. researchgate.net Though no studies have specifically detailed the interaction of this compound with DNA or RNA, research on related triazole derivatives provides a framework for its potential activity.

The primary modes of non-covalent interaction are intercalation (where the molecule inserts between base pairs) and groove binding (where it sits (B43327) in the major or minor groove of the DNA helix). These interactions can be monitored using techniques like UV-visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism.

For example, a study on new 1,2,3-triazole derivatives synthesized via click chemistry investigated their binding to herring fish sperm DNA (hs-DNA). nih.govacs.org The intrinsic binding constants (Kₑ) for these compounds were found to be in the range of (0.09–3.9) × 10⁵ L·mol⁻¹, indicating a strong binding affinity. nih.govacs.org The observed hypochromism in UV-Vis titration experiments for these compounds suggested that intercalation was a likely mode of binding. acs.org Molecular docking studies further supported this, showing the planar aromatic parts of the molecules inserting into the DNA base pairs, with the triazole ring forming hydrogen bonds with the deoxyguanosine bases. researchgate.net Another study on carbazole-triazole conjugates also pointed towards a DNA intercalation mechanism for their biological action. nih.gov These findings suggest that the planar aromatic systems present in this compound could facilitate a similar binding interaction with DNA.

Table 3: DNA Binding Constants for Structurally Related Triazole Derivatives

| Compound Type | Binding Constant (Kₑ) | Proposed Binding Mode | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-linked 1,2,3-triazoles | (0.09–3.9) × 10⁵ L·mol⁻¹ | Intercalation | nih.govacs.org |

| A new 1,4-disubstituted 1,2,3-triazole | ~10⁵ M⁻¹ | Intercalation | acs.org |

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Key Structural Features Influencing Biological Potency

Structure-activity relationship (SAR) studies on derivatives of 2-(1H-1,2,4-triazol-1-ylmethyl)phenol and related phenol-triazole compounds have identified several key structural features that are critical for their biological activity. The core structure itself, comprising a phenol (B47542) ring linked to a 1,2,4-triazole (B32235) moiety via a methylene (B1212753) bridge, presents multiple points for modification.

The phenol moiety is a crucial component, with the position and nature of substituents on the aromatic ring significantly influencing activity. For instance, in a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, the introduction of halogen substituents at the meta-position of the terminal phenyl ring was found to enhance steroid sulfatase (STS) inhibitory activity. unifi.itacs.org This suggests that both the electronic properties and the hydrophobicity of the substituents on the phenolic ring play a vital role. The hydroxyl group of the phenol is also a key feature, potentially acting as a hydrogen bond donor or acceptor, or as a coordination site for metal ions in target enzymes.

The 1,2,4-triazole ring is another cornerstone of the molecule's activity. It is known to be a critical pharmacophore in many clinically used drugs, where it can engage in hydrogen bonding, dipole-dipole interactions, and coordination with metal centers (e.g., the heme iron in cytochrome P450 enzymes). nih.gov Modifications to the triazole ring itself are less common, but the nature of the linkage and the substitution pattern on other parts of the molecule can influence its orientation and interaction with biological targets.

The methylene linker provides flexibility, allowing the phenol and triazole rings to adopt optimal orientations within a biological target's binding site. Altering the length or rigidity of this linker can have a profound impact on biological activity.

A summary of the influence of key structural features on the biological potency of phenol-triazole analogs is presented in the table below.

| Molecular Fragment | Modification | Impact on Biological Activity |

| Phenol Ring | Substitution with electron-withdrawing groups (e.g., halogens) | Often enhances activity, potentially by increasing acidity or improving binding interactions. |

| Substitution with electron-donating groups (e.g., methoxy) | Can either increase or decrease activity depending on the target. | |

| Position of substituents (ortho, meta, para) | Significantly influences the orientation and binding affinity. | |

| 1,2,4-Triazole Ring | N-substitution | Can modulate pharmacokinetic properties and target engagement. |

| Linker | Length and flexibility | Affects the spatial arrangement of the pharmacophoric groups. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been instrumental in elucidating the potential binding modes of this compound and its analogs with various biological targets. These computational studies provide valuable insights into the ligand-target interactions at a molecular level, guiding the rational design of more potent and selective compounds.

Docking studies of various phenol-triazole derivatives have identified key interactions within the binding sites of different enzymes. For instance, in the context of antifungal activity, the 1,2,4-triazole moiety is known to be a potent inhibitor of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov Molecular docking of triazole-based antifungal agents into the active site of CYP51 has revealed that the N4 atom of the triazole ring coordinates with the heme iron atom. nih.gov The phenol ring of such compounds can then orient itself within a hydrophobic pocket, forming interactions with key amino acid residues.

In studies of triazole derivatives as anticancer agents, molecular docking has been used to explore their binding to targets such as topoisomerase I and the adenosine (B11128) A2B receptor. acs.orgnih.gov For example, in the case of topoisomerase I inhibitors, the triazole and phenolic moieties can form hydrogen bonds and π-π stacking interactions with critical residues in the enzyme's active site, stabilizing the drug-enzyme-DNA ternary complex. acs.org

The following table summarizes critical amino acid residues identified through docking studies of phenol-triazole analogs with various targets.

| Target Enzyme | Critical Interacting Residues | Type of Interaction |

| Fungal CYP51 | Cys, Tyr, Phe, Met | Heme coordination, hydrophobic interactions, hydrogen bonding |

| Topoisomerase I | Arg, Thr, Asn | Hydrogen bonding, π-π stacking |

| Adenosine A2B Receptor | Phe, Ile, Ser | Hydrophobic interactions, hydrogen bonding |

Molecular docking simulations also allow for the prediction of binding affinities, often expressed as a docking score, which can be used to rank potential drug candidates. These scores are calculated based on the intermolecular interactions between the ligand and the target, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The optimal ligand pose, or the most energetically favorable conformation of the ligand within the binding site, can also be determined.

For a series of novel 1,2,4-triazole derivatives designed as antifungal agents, docking studies provided a molecular model for their binding to the active site of Candida albicans CYP51, helping to rationalize their observed antifungal activities. nih.gov Similarly, for triazole derivatives with anticancer properties, docking studies have been used to correlate predicted binding affinities with experimental IC50 values. nih.gov

Pharmacophore Modeling and Strategies for Lead Optimization

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 1,2,4-triazole-based compounds, pharmacophore models have been developed for various activities, including inhibition of cyclooxygenase-2 (COX-2) and aromatase. nih.govnih.gov

A typical pharmacophore model for a triazole-based enzyme inhibitor might include features such as a hydrogen bond acceptor (often the triazole nitrogen), one or more aromatic rings (such as the phenol ring), and hydrophobic groups. nih.gov These models can then be used as 3D queries to screen virtual libraries for new compounds with the desired biological activity or to guide the optimization of existing leads.

Strategies for lead optimization based on the this compound scaffold often involve:

Substituent Modification: Introducing various substituents on the phenol ring to enhance binding affinity and selectivity.

Bioisosteric Replacement: Replacing the phenol ring with other aromatic or heteroaromatic systems to improve pharmacokinetic properties or explore new binding interactions.

Linker Modification: Altering the methylene linker to optimize the geometry of the molecule for better target engagement.

Rational Design and Synthesis of Novel Analogues with Targeted Bioactivity Profiles

The insights gained from SAR studies, molecular docking, and pharmacophore modeling have facilitated the rational design and synthesis of novel analogs based on the this compound scaffold. For example, based on the understanding of the binding mode of triazole antifungals, novel derivatives with modified side chains have been designed to improve their spectrum of activity and overcome resistance. nih.govrsc.org

In the field of anticancer drug discovery, the conjugation of the phenol-triazole core with other bioactive moieties, such as benzimidazole, has led to the development of hybrid molecules with enhanced cytotoxic effects. acs.org The synthesis of these novel analogs often involves multi-step reaction sequences, starting from commercially available phenols and 1,2,4-triazole precursors. The biological evaluation of these new compounds then feeds back into the design cycle, allowing for further refinement and optimization.

The following table provides examples of rationally designed analogs and their targeted bioactivities.

| Analog Type | Design Strategy | Targeted Bioactivity |

| Halogenated Phenol Derivatives | Enhance hydrophobic and electronic interactions | Antifungal, Anticancer |

| Fused-Ring Analogs | Increase rigidity and explore new binding pockets | Anticancer, Anti-inflammatory |

| Hybrid Molecules | Combine pharmacophores for synergistic effects | Anticancer, Antimicrobial |

Agrochemical Applications: Mechanistic and Research Perspectives

Fungicidal Action: Target Identification and Mode of Action in Plant Pathogens

The fungicidal activity of triazole-based compounds is well-established in agricultural science. nih.govnih.gov This class of fungicides acts by targeting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov The primary molecular target is the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

The mode of action involves the nitrogen atom in the triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme. nih.gov This binding inhibits the enzyme's function, which is to catalyze the oxidative removal of the 14α-methyl group from lanosterol or eburicol, crucial precursors in the ergosterol biosynthesis pathway. The disruption of this process leads to the accumulation of toxic 14α-methylated sterols within the fungal cell. nih.gov This accumulation alters the structure and fluidity of the fungal membrane, increasing its permeability and disrupting the function of membrane-bound enzymes. Ultimately, this cascade of events leads to the inhibition of fungal growth and development.

Derivatives of 1,2,4-triazole (B32235) have demonstrated efficacy against a wide range of plant pathogens. Research on related triazole compounds has shown significant antifungal activity against numerous fungi, indicating the potential spectrum for 2-(1H-1,2,4-triazol-1-ylmethyl)phenol. nih.gov

Table 1: Examples of Plant Pathogens Susceptible to Triazole-based Fungicides

| Pathogen Species | Common Disease Caused | Reference |

| Aspergillus niger | Black mold on various crops | nih.gov |

| Fusarium oxysporum | Fusarium wilt | nih.govnih.gov |

| Botrytis cinerea | Gray mold | nih.gov |

| Penicillium digitatum | Green mold on citrus | nih.gov |

| Alternaria alternata | Leaf spot, blight | nih.gov |

| Colletotrichum species | Anthracnose | nih.gov |

| Phytophthora infestans | Late blight of potato and tomato | nih.gov |

| Rhizoctonia solani | Damping-off, root rot | nih.gov |

Herbicidal and Insecticidal Properties: Underlying Mechanistic Principles

While the primary agrochemical role of many triazoles is fungicidal, research has also uncovered herbicidal and insecticidal properties within this chemical family, including for phenolic triazole derivatives. nih.govresearchgate.netbakhtiniada.ru

Herbicidal Properties: Studies on 2-(1H-1,2,4-triazolylmethyl)phenol and its isomers have demonstrated phytotoxic effects. Research on the ortho-isomer, the subject of this article, showed that it inhibits root growth in plants like Allium fistulosum L. bakhtiniada.ru The underlying mechanism for this herbicidal activity involves cytotoxicity, specifically the disruption of cell division. bakhtiniada.ru The compound was found to act as a mutagenic agent, inducing chromosomal aberrations and inhibiting cell division primarily at the prophase stage of mitosis. bakhtiniada.ru This antimitotic activity prevents the normal development and proliferation of plant cells, leading to growth inhibition and eventual death of the target weed.

Other triazole-based herbicides have been developed to target specific plant enzymes. For example, some triazoles inhibit imidazole (B134444) glycerol (B35011) phosphate (B84403) dehydratase (IGPD), an enzyme involved in histidine biosynthesis, which is essential for plant growth. nih.gov While this specific target has not been confirmed for this compound, it represents another potential mechanistic principle for herbicidal activity within the triazole class.

Environmental Fate and Metabolism in Plant Systems

The environmental fate of a pesticide within a plant is critical to understanding its efficacy, persistence, and potential for bioaccumulation. This involves absorption, translocation, and metabolic degradation into various transformation products. For this compound, specific in-planta metabolism studies are limited; however, its degradation can be inferred from research on related triazole and phenolic compounds. nih.govnih.gov

The degradation process within a plant likely involves initial enzymatic modifications of the parent compound, followed by conjugation with endogenous plant molecules (e.g., sugars, amino acids) to increase water solubility and facilitate sequestration within vacuoles.

Based on the degradation of other triazole fungicides and phenolic compounds, a primary metabolic pathway for this compound in plants would likely involve the cleavage of the methylene (B1212753) bridge connecting the phenol (B47542) and triazole rings. nih.govjuniperpublishers.com This would yield two principal transformation products: 1,2,4-triazole and a derivative of 2-methylphenol.

Studies on the fungicide fluconazole (B54011) have shown that the resulting 1,2,4-triazole is a highly persistent and mobile transformation product. nih.gov The phenol moiety, on the other hand, would likely undergo further oxidation. Phenolic compounds in plants are typically metabolized through hydroxylation of the aromatic ring, followed by ring cleavage mediated by dioxygenase enzymes. nih.gov

Table 2: Potential Transformation Products of this compound in Planta

| Potential Product | Chemical Class | Persistence/Mobility |

| 1,2,4-Triazole | Heterocycle | High persistence and mobility nih.gov |

| 2-Methylphenol (o-cresol) | Phenolic Compound | Subject to further degradation |

| Hydroxylated Phenols (e.g., Catechol) | Dihydroxyphenol | Intermediate in ring cleavage pathway nih.gov |

| Conjugated Metabolites | Glycosides, etc. | Sequestrated in plant tissues |

The degradation of pesticides in environmental and biological systems often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. researchgate.net The half-life can be influenced by factors such as plant species, age, metabolic activity, and environmental conditions like temperature and light.

Potential Degradation Pathways:

Phase I Metabolism: The initial transformation involves oxidation, reduction, or hydrolysis. For this compound, this would primarily be the cleavage of the C-N bond between the methylene group and the triazole ring, or hydroxylation of the phenol ring.

Phase II Metabolism: The transformation products from Phase I are then conjugated with plant biomolecules like glucose or glutathione. This process detoxifies the xenobiotic and makes it more water-soluble for transport and storage, often in the cell vacuole.

Emerging Research Directions and Future Perspectives

Development of Multifunctional Triazole Compounds for Diverse Applications

The unique structural arrangement of 2-(1H-1,2,4-triazol-1-ylmethyl)phenol, which combines a reactive phenol (B47542) group with the versatile 1,2,4-triazole (B32235) moiety, provides a fertile ground for the development of multifunctional compounds. The 1,2,4-triazole ring is a well-established pharmacophore, known for its presence in a wide array of therapeutic agents with activities including antifungal, antibacterial, anticancer, and antiviral properties. ktu.ltnih.govresearchgate.netmdpi.com Future research is poised to leverage this dual functionality to create novel molecules with synergistic or multiple applications.

The phenolic hydroxyl group can be readily modified to introduce additional functionalities, leading to hybrid molecules with enhanced or entirely new properties. For instance, esterification or etherification of the phenol can be employed to attach other bioactive moieties, potentially leading to compounds with dual therapeutic actions. The triazole ring itself can also be further substituted, offering another avenue for structural diversification. bohrium.com This approach could lead to the creation of compounds that not only possess medicinal properties but also act as sensors, imaging agents, or corrosion inhibitors. nih.govnih.gov The development of such multifunctional derivatives is a key area of future exploration, aiming to produce highly specific and efficient molecules for a range of applications.

Table 1: Potential Multifunctional Applications of this compound Derivatives

| Application Area | Potential Functionality | Rationale |

| Medicinal Chemistry | Dual-action therapeutics (e.g., anticancer-antimicrobial) | Combining the known bioactivity of the triazole core with other pharmacophores attached via the phenol group. nih.govijprajournal.com |

| Diagnostics | Fluorescent probes for metal ions or biomolecules | Modification of the phenol or triazole ring to create a fluorogenic response upon binding to a target. |

| Material Science | Corrosion inhibitors with enhanced performance | The triazole moiety is a known corrosion inhibitor, and functionalization can improve solubility and film-forming properties. ktu.ltnih.govmdpi.com |

| Agrochemicals | Fungicides with improved systemic properties | The combination of the triazole's antifungal activity with moieties that enhance plant uptake and translocation. |

Synergistic Integration of Computational and Experimental Methodologies

The advancement of computational chemistry offers powerful tools to accelerate the research and development of novel this compound derivatives. The synergistic integration of computational methods, such as Density Functional Theory (DFT), with experimental validation is becoming a cornerstone of modern chemical research. nih.govnih.gov This integrated approach allows for the prediction of molecular properties, reaction mechanisms, and biological activities, thereby guiding experimental efforts and reducing the time and cost of research.

DFT calculations can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. acs.orgnih.govtandfonline.com This can provide insights into the molecule's stability, preferred conformations, and potential interaction sites with biological targets or material surfaces. For example, computational modeling can help in understanding the binding modes of these compounds with specific enzymes, which is crucial for the rational design of more potent therapeutic agents. nih.govresearchgate.net Molecular docking and molecular dynamics simulations can further elucidate the interactions of these molecules at the atomic level. nih.gov

Experimental techniques will remain indispensable for validating the predictions of computational models and for providing a complete understanding of the compound's behavior. The synthesis of novel derivatives, followed by their characterization using techniques like NMR, IR, and X-ray crystallography, will continue to be a central part of the research process. tandfonline.com The biological evaluation of these compounds through in vitro and in vivo assays will provide the ultimate test of their therapeutic potential. nih.gov The iterative cycle of computational prediction, experimental synthesis and testing, and subsequent refinement of the computational models will be a key driver of future research in this area. nih.gov

Potential Contributions to Novel Material Science and Catalysis

Beyond its biological applications, this compound holds significant promise in the fields of material science and catalysis. The electron-deficient nature of the 1,2,4-triazole ring, coupled with its ability to coordinate with metal ions, makes it an attractive building block for the construction of novel materials with unique electronic and optical properties. researchgate.net

In material science, derivatives of this compound could be utilized in the development of:

Corrosion Inhibitors: 1,2,4-triazole derivatives have demonstrated excellent efficacy as corrosion inhibitors for various metals and alloys. ktu.ltnih.govmdpi.com The presence of heteroatoms (N, O) and the aromatic rings in the target molecule allows for strong adsorption onto metal surfaces, forming a protective layer that mitigates corrosion. nih.gov Future research will likely focus on optimizing the structure to enhance its performance in specific corrosive environments.

Polymers and Networks: The bifunctional nature of the molecule makes it a suitable monomer for the synthesis of novel polymers. nih.gov These triazole-based polymers could exhibit enhanced thermal stability, mechanical strength, and specific functionalities depending on the co-monomers used. bohrium.comnih.gov Such materials could find applications in coatings, adhesives, and advanced composites. nih.gov

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as coordination sites for metal ions, leading to the formation of MOFs. nih.gov These porous materials have potential applications in gas storage, separation, and catalysis.

In the realm of catalysis, 1,2,4-triazole derivatives can act as ligands for transition metal catalysts. eurjchem.com The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations. nih.govrsc.org The deprotonated 1,2,4-triazole anion has also been shown to be an effective acyl transfer catalyst. nih.gov The specific structure of this compound, with its potential for chelation through the triazole nitrogen and the phenolic oxygen, could lead to the development of highly selective and efficient catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. rsc.org

Challenges and Unexplored Avenues in this compound Research

Despite the promising future directions, research on this compound and its derivatives is not without its challenges. One of the primary hurdles is the development of efficient and regioselective synthetic methods for the functionalization of both the triazole and phenol rings. frontiersin.orgnih.gov Achieving specific substitution patterns can be complex and may require multi-step syntheses with careful protection and deprotection strategies.

Another challenge lies in fully understanding the structure-activity relationships (SAR) for this specific class of compounds. While general SAR principles for 1,2,4-triazoles are known, the influence of the ortho-hydroxybenzyl substituent on the N1 position of the triazole ring on its biological and material properties requires more detailed investigation. nih.gov

Unexplored avenues for future research include:

Chiral Derivatives: The synthesis and evaluation of enantiomerically pure derivatives of this compound could lead to the discovery of compounds with improved therapeutic indices and stereospecific interactions with biological targets.

Supramolecular Chemistry: The ability of the triazole and phenol moieties to participate in hydrogen bonding and π-π stacking interactions could be exploited in the design of self-assembling systems and novel supramolecular architectures.

Mechanistic Studies: Detailed mechanistic studies of the biological activities and catalytic processes involving these compounds are needed to provide a deeper understanding of their function and to guide the design of next-generation derivatives.

Q & A

Q. What are the common synthetic routes for 2-(1H-1,2,4-triazol-1-ylmethyl)phenol?

The synthesis typically involves nucleophilic substitution or Mannich reactions. For example, the triazole moiety can be introduced via reaction of 4-(chloromethyl)phenol derivatives with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF/DMSO) to form the triazolylmethyl linkage . Alternatively, Mannich reactions using formaldehyde and triazole derivatives have been employed to construct similar phenolic-triazole hybrids, as demonstrated in the synthesis of structurally related Schiff base compounds .

Q. How is the structure of this compound characterized in academic research?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify proton environments (e.g., phenolic -OH at δ ~9–10 ppm, triazole protons at δ ~7–8 ppm) .

- IR : Stretching frequencies for -OH (~3200–3500 cm) and triazole C=N (~1600 cm) are critical .

- X-ray crystallography : Resolves bond angles and spatial arrangement of the triazole-phenol system .

Q. What initial biological screening methods are used to evaluate this compound’s activity?

Antifungal and antimicrobial assays are standard:

- Agar diffusion : Measures inhibition zones against fungal strains (e.g., Candida albicans) .

- Microdilution assays : Determines minimum inhibitory concentrations (MICs) using standardized protocols like CLSI M27-A3 .

- Enzyme inhibition : Tests against cytochrome P450-dependent lanosterol demethylase (target of triazole antifungals) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalyst optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates high-purity product. HPLC with C18 columns monitors purity (>95%) .

Q. How can metabolic pathways of this compound be analyzed in environmental or biological systems?

- Microbial degradation studies : Incubate with soil or fungal strains (e.g., Streptomyces spp.) and track metabolites via LC-MS. Key reactions include hydroxylation of the methylene bridge or triazole ring oxidation .

- Stability assays : Expose to simulated gastric fluid (pH 2) or liver microsomes to identify hydrolytic or oxidative breakdown products .

Q. What computational approaches predict the biological activity and binding mechanisms of this compound?

- Molecular docking : Models interactions with fungal CYP51 (e.g., triazole coordination to heme iron) using AutoDock Vina .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (HOMO-LUMO gaps, dipole moments) influencing reactivity .

- QSAR : Correlates substituent effects (e.g., electron-withdrawing groups on the phenol ring) with antifungal potency .

Data Contradictions and Resolution

- Stereochemical variability : Some studies report racemic mixtures in triazole derivatives due to chiral centers, while others isolate enantiomers via chiral HPLC. Researchers must specify stereochemistry in synthetic protocols .

- Biological activity discrepancies : Differences in MIC values across studies may stem from assay conditions (e.g., pH, inoculum size). Standardization against reference strains (e.g., C. albicans ATCC 90028) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.